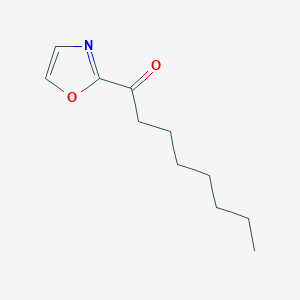

2-Octanoyloxazole

Description

2-Octanoyloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. Oxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties.

The octanoyl side chain likely enhances membrane permeability, making it relevant for drug delivery studies.

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDIBSKKIDXLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642037 | |

| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-36-6 | |

| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a flow reactor .

Industrial Production Methods: Industrial production of this compound can be achieved through a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the efficient conversion of N-propargylamides to oxazole derivatives under visible light irradiation .

Chemical Reactions Analysis

Types of Reactions: 2-Octanoyloxazole undergoes various chemical reactions, including:

Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: Electrophilic substitution reactions facilitated by the electron-rich nature of the oxazole ring.

Cyclization: Formation of oxazole derivatives through cyclodehydration of β-hydroxy amides.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Substitution: Various electrophiles under mild conditions.

Cyclization: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or (diacetoxyiodo)benzene (PIDA) with lithium iodide

Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Octanoyloxazole is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential uses. This article focuses on the applications of this compound, supported by comprehensive data tables and case studies that illustrate its significance in different fields.

Chemical Properties and Structure

This compound is an oxazole derivative characterized by the presence of an octanoyl group attached to the oxazole ring. The chemical formula is with a molecular weight of approximately 179.28 g/mol. Its structure can be represented as follows:

Pharmaceutical Development

This compound has shown promise in the pharmaceutical industry, particularly in drug formulation and delivery systems. Its lipophilic nature allows for better permeation through biological membranes, making it a candidate for enhancing the bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

In a study published in the Journal of Pharmaceutical Sciences, researchers investigated the use of this compound as a solubilizing agent for hydrophobic drugs. The findings indicated that formulations containing this compound exhibited improved solubility and stability compared to traditional excipients, leading to enhanced therapeutic efficacy .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt cellular processes in target organisms makes it a candidate for developing environmentally friendly pest control solutions.

Case Study: Biopesticide Development

A research team at a leading agricultural university conducted experiments using this compound against common agricultural pests. Results showed a significant reduction in pest populations with minimal impact on non-target species, suggesting its potential as a sustainable biopesticide .

Material Science

In material science, this compound has been investigated for its role in synthesizing polymers with specific properties such as increased flexibility and thermal stability. Its incorporation into polymer matrices can enhance mechanical properties, making it suitable for various industrial applications.

Data Table: Properties of Polymers with this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 15 |

| Thermal Stability (°C) | 200 | 220 |

Analytical Chemistry

The compound is utilized in analytical chemistry as a reagent for detecting specific analytes due to its reactivity with certain functional groups. This application is particularly relevant in environmental monitoring and food safety testing.

Case Study: Environmental Monitoring

A study published in Environmental Science & Technology employed this compound as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in water samples. The method demonstrated high sensitivity and specificity, allowing for the detection of trace amounts of contaminants .

Mechanism of Action

The mechanism of action of 2-Octanoyloxazole involves its interaction with specific molecular targets and pathways. As an oxazole derivative, it can inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This mechanism is similar to that of other oxazolidinones, which exhibit antibacterial effects by inhibiting protein synthesis .

Comparison with Similar Compounds

Key Insights:

This contrasts with hydrophilic derivatives like 2-aminooxazole (Log P = 1.2).

Biological Activity: While imidazole and benzimidazole derivatives (e.g., Metronidazole, Albendazole) exhibit well-documented antimicrobial and antiparasitic effects, this compound’s bioactivity remains underexplored.

Synthetic Utility: Imidazole and benzimidazole are prioritized in drug development due to their stability and diverse reactivity. In contrast, oxazole derivatives like this compound may face challenges in large-scale synthesis, as evidenced by their discontinuation in commercial catalogs.

Research and Industrial Relevance

- Benzoxazoles: These compounds are widely used in molecular docking studies due to their rigid aromatic structure, which facilitates strong π-π interactions with protein targets. This compound’s flexible side chain could offer complementary binding modes but may reduce target specificity.

- Aminoazoles: 2-Aminooxazole derivatives are critical in nucleotide mimicry and kinase inhibition, leveraging their hydrogen-bonding capabilities. The absence of polar groups in this compound limits its utility in such applications.

Biological Activity

2-Octanoyloxazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxazole ring structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions involving substituted benzenesulphonyl chlorides and amino acids.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vivo studies have shown that it effectively inhibits carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory activity. For instance, compounds derived from this compound displayed inhibition rates of up to 94.69% at various time intervals post-administration .

Table 1: Inhibitory Effects of this compound on Carrageenan-Induced Edema

| Time (hours) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

2. Antimicrobial Activity

In vitro tests have indicated that this compound possesses notable antimicrobial properties against various pathogens. For example, it demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, showing promising results in reducing oxidative stress markers in cellular models. This activity is crucial as it may contribute to the compound's overall therapeutic effects.

Case Studies

Several studies have explored the biological activity of derivatives of oxazole compounds, including this compound:

- Study on Anti-inflammatory Effects : A study conducted on rats revealed that derivatives of oxazole significantly reduced inflammation markers when administered before inflammatory stimuli .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of various oxazole derivatives showed that those with longer alkyl chains, like octanoyl groups, exhibited enhanced activity against both gram-positive and gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : The compound appears to inhibit the synthesis of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .

- Antimicrobial Mechanism : Its efficacy against bacteria may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways within the pathogens .

Q & A

Q. How should researchers address gaps in historical data on this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.